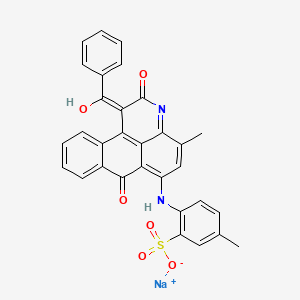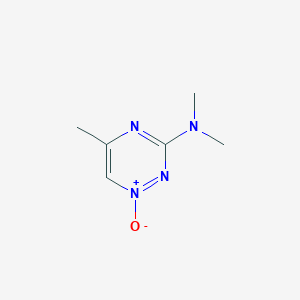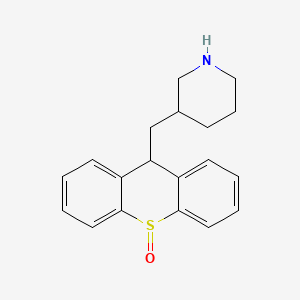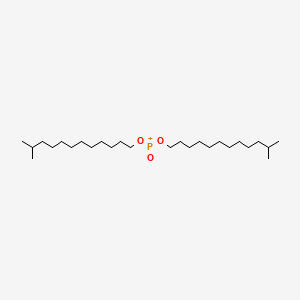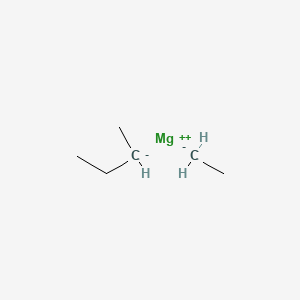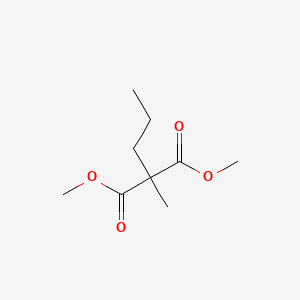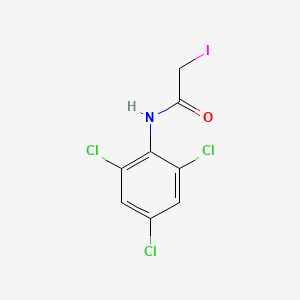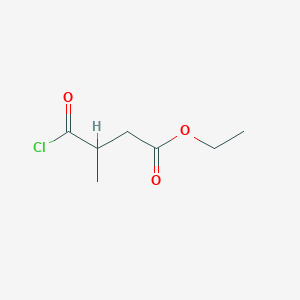![molecular formula C14H19NO2 B14462632 Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate CAS No. 73148-41-1](/img/structure/B14462632.png)
Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate is an organic compound that belongs to the class of enoate esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate typically involves the reaction of ethyl acetoacetate with ®-(+)-1-phenylethylamine. The reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the imine formed from the amine and the carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize side reactions and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can lead to the formation of saturated esters or amines.
Substitution: The α,β-unsaturated ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate involves its interaction with various molecular targets. The compound’s α,β-unsaturated ester moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This reactivity can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in the synthesis of the target compound.
®-(+)-1-Phenylethylamine: The amine component in the synthesis.
Other enoate esters: Compounds with similar α,β-unsaturated ester functionalities.
Uniqueness
The unique combination of the phenylethylamine moiety with the α,β-unsaturated ester in this compound imparts distinct reactivity and potential biological activities, setting it apart from other enoate esters.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
73148-41-1 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
ethyl 3-[[(1R)-1-phenylethyl]amino]but-2-enoate |
InChI |
InChI=1S/C14H19NO2/c1-4-17-14(16)10-11(2)15-12(3)13-8-6-5-7-9-13/h5-10,12,15H,4H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
JGWDVIKJXKQCSW-GFCCVEGCSA-N |
Isomerische SMILES |
CCOC(=O)C=C(C)N[C@H](C)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C=C(C)NC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)

![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)

